4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a chemical compound notable for its potential applications in medicinal chemistry and neuropharmacology. This compound is classified as an isoxazole derivative, characterized by its unique bicyclic structure that includes both a benzene and an isoxazole ring. The presence of the amino group enhances its biological activity, particularly in relation to neurotransmitter modulation.
The compound is derived from the isoxazole family, which consists of five-membered heterocycles containing one nitrogen and one oxygen atom. Isoxazoles are known for their diverse biological activities, making them significant in drug discovery. 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has been explored for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor, positioning it within neuropharmacological studies aimed at treating conditions such as epilepsy and anxiety disorders .
The synthesis of 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol can be achieved through several methods:
Industrial production typically emphasizes optimizing reaction conditions for high yield and purity. This includes careful selection of solvents, temperature regulation, and purification techniques such as recrystallization or chromatography to isolate the desired product effectively.
The molecular formula of 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is , with a molecular weight of 154.17 g/mol. Its structure features a tetrahydrobenzo ring fused to an isoxazole moiety.
| Property | Value | 
|---|---|
| Molecular Formula | C7H10N2O2 | 
| Molecular Weight | 154.17 g/mol | 
| IUPAC Name | 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol | 
| InChI | InChI=1S/C7H10N2O2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h4H,1-3,8H2,(H,9,10) | 
| InChI Key | OAJLTKZYCPGQMS-UHFFFAOYSA-N | 
| Canonical SMILES | C1CC(C2=C(C1)ONC2=O)N | 
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol participates in various chemical reactions:
These reactions are pivotal for modifying the compound to enhance its biological activity or to synthesize derivatives with improved pharmacological properties.
The primary mechanism of action of 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol involves its function as a GABA uptake inhibitor. By inhibiting the reuptake of GABA in synaptic clefts, this compound increases GABA availability and enhances its inhibitory effects on neuronal excitability. This mechanism is crucial for reducing seizure activity and managing anxiety disorders .
The compound exhibits typical properties associated with solid organic compounds:
The chemical properties include:
These properties influence its behavior in biological systems and its application in pharmaceutical formulations.
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has several significant applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its relevance in ongoing research aimed at addressing neurological conditions.
The development of gamma-aminobutyric acid transporter inhibitors represents a pivotal advancement in neuropharmacology. Early research focused on simple cyclic gamma-aminobutyric acid analogs, such as nipecotic acid and guvacine, which demonstrated inhibitory effects on gamma-aminobutyric acid uptake but lacked blood-brain barrier permeability. This limitation spurred the synthesis of lipophilic derivatives, culminating in N(4,4-diphenyl-3-butenyl)nipecotic acid (tiagabine), a clinically validated antiepileptic drug targeting gamma-aminobutyric acid transporter 1 [1] [8]. Parallel efforts identified 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol as a lead structure, leading to the development of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol (exo-tetrahydroisoxazolopyridinol) with improved brain penetration [5] [7]. These breakthroughs established the foundation for structure-activity relationship studies aimed at optimizing transporter subtype selectivity and cellular targeting.
Table 1: Evolution of Key Gamma-Aminobutyric Acid Transport Inhibitors
| Compound Class | Representative Examples | Key Advancements | 
|---|---|---|
| Cyclic gamma-aminobutyric acid analogs | Nipecotic acid, Guvacine | Demonstrated proof-of-concept uptake inhibition | 
| Lipophilic derivatives | Tiagabine | Blood-brain barrier penetration; Gamma-aminobutyric acid transporter 1 selectivity | 
| Isoxazole derivatives | exo-Tetrahydroisoxazolopyridinol | Astroglial selectivity; Enhanced anticonvulsant activity | 
Gamma-aminobutyric acid reuptake exhibits fundamental pathophysiological differences between neuronal and astroglial compartments. Neuronal gamma-aminobutyric acid transporter 1 mediates synaptic recycling of gamma-aminobutyric acid into presynaptic terminals for vesicular reuse, while astroglial uptake predominantly leads to metabolic degradation via gamma-aminobutyric acid transaminase [4] [7]. This distinction underpins the therapeutic rationale for selective glial uptake inhibition: preserving synaptic gamma-aminobutyric acid without disrupting neuronal recycling mechanisms. Pharmacological evidence supports this approach, as selective glial inhibitors exhibit anticonvulsant efficacy comparable to neuronal gamma-aminobutyric acid transporter 1 blockers despite lower in vitro potency. For instance, N-methyl-exo-tetrahydroisoxazolopyridinol (10 μM) inhibits astroglial uptake by 80% versus 30% neuronal inhibition, correlating with potent in vivo seizure suppression [5] [7]. Furthermore, neuronal-selective inhibitors like 2,4-diaminobutyric acid paradoxically exhibit proconvulsant effects due to synaptic gamma-aminobutyric acid depletion, highlighting the functional dichotomy between uptake systems [8].
Isoxazole-based compounds constitute a structurally diverse class of neuroactive molecules with high target specificity. Their five-membered heterocyclic core serves as a bioisosteric replacement for carboxylic acid groups, conferring favorable pharmacokinetic properties while maintaining interaction with target proteins [6]. exo-Tetrahydroisoxazolopyridinol emerged as a key scaffold due to its conformational restriction mimicking the extended conformation of gamma-aminobutyric acid, enabling selective engagement with transporter binding pockets [5] [7]. Systematic N-alkylation yielded derivatives with enhanced potency and cellular selectivity. For example:
Table 2: Pharmacological Properties of exo-Tetrahydroisoxazolopyridinol Derivatives
| Derivative | Neuronal IC₅₀ (μM) | Astroglial IC₅₀ (μM) | Selectivity Ratio (Neuron:Glia) | 
|---|---|---|---|
| exo-Tetrahydroisoxazolopyridinol | 180 | 200 | 1:1.1 | 
| N-Methyl-exo-tetrahydroisoxazolopyridinol | 1200 | 120 | 10:1 (Glia-selective) | 
| N-Acetyloxyethyl-exo-tetrahydroisoxazolopyridinol | 420 | 42 | 10:1 (Glia-selective) | 
| N-4,4-Diphenyl-3-butenyl-exo-tetrahydroisoxazolopyridinol | 0.5 | 0.7 | 1:1.4 | 
Notably, N-substitution patterns dramatically influence inhibition mechanisms. Linear alkyl chains (N-methyl, N-acetyloxyethyl) preserve competitive kinetics, while bulky diarylalkyl groups (N-4,4-diphenyl-3-butenyl) induce non-competitive inhibition, suggesting allosteric binding modulation [5] [7]. Beyond uptake inhibition, isoxazole derivatives demonstrate immunomodulatory potential through cyclooxygenase-2 and cytokine suppression, though their neurological applications remain primary [6]. The structural versatility of this scaffold continues to drive investigations into transporter subtype-specific agents, particularly dual gamma-aminobutyric acid transporter 1/gamma-aminobutyric acid transporter 2 inhibitors like (R)-N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (EF1502), which exhibits synergistic anticonvulsant effects with gamma-aminobutyric acid transporter 1-selective compounds [8].
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7